4-Methylimidazole
Overview
Description
4-Methylimidazole is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It is derived from imidazole by replacing the hydrogen atom at the fourth position with a methyl group. This compound appears as a slightly yellowish solid and is known to form during the Maillard reaction, which occurs in the browning of certain foods such as roasted meats, coffee, and caramel coloring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylimidazole can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde . Another synthetic route includes the reaction of hydroxyacetone with formamide in the presence of ammonia .
Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: It can participate in substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
4-Methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .
Comparison with Similar Compounds
Imidazole: The parent compound from which 4-Methylimidazole is derived.
1-Methylimidazole: Another methyl-substituted imidazole with the methyl group at the first position.
2-Methylimidazole: Similar to this compound but with the methyl group at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its formation during the Maillard reaction and presence in caramel coloring also distinguish it from other imidazole derivatives .
Properties
IUPAC Name |
5-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Record name | 4-methylimidazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-methylimidazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025617 | |
Record name | 4-Methylimidazole | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylimidazole | |
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Boiling Point |
263 °C | |
Record name | 4-Methylimidazole | |
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Flash Point |
157 °C (315 °F) (closed cup) | |
Record name | 4-Methylimidazole | |
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Solubility |
Very soluble in ethanol | |
Record name | 4-Methylimidazole | |
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Density |
1.0416 g/cu cm at 14 °C | |
Record name | 4-Methylimidazole | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 4-Methylimidazole | |
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Color/Form |
Crystals | |
CAS No. |
822-36-6 | |
Record name | 4-Methylimidazole | |
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Record name | 4-Methylimidazole | |
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Record name | 4-Methylimidazole | |
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Record name | 1H-Imidazole, 5-methyl- | |
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Record name | 4-Methylimidazole | |
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Record name | 4-methylimidazole | |
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Record name | 4-METHYLIMIDAZOLE | |
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Record name | 4-Methylimidazole | |
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Melting Point |
56 °C | |
Record name | 4-Methylimidazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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